molecular formula C14H15N5O2S B5524758 1,3,7-trimethyl-8-[(2-pyridinylmethyl)thio]-3,7-dihydro-1H-purine-2,6-dione

1,3,7-trimethyl-8-[(2-pyridinylmethyl)thio]-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B5524758
M. Wt: 317.37 g/mol
InChI Key: ZUKPSLOIJJNDAO-UHFFFAOYSA-N
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Description

1,3,7-trimethyl-8-[(2-pyridinylmethyl)thio]-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound that belongs to the class of purine derivatives. It is commonly referred to as MRS2578 and has been extensively studied for its potential therapeutic applications.

Scientific Research Applications

Synthesis and Characterization

Research has been conducted on the synthesis and study of mixed ligand-metal complexes involving 1,3,7-trimethylxanthine and other ligands like SCN and OCN ions, leading to compounds with potential for further chemical and physical characterization. These complexes have been characterized using techniques such as UV-Visible and infrared spectroscopy, elemental analyses, magnetic susceptibility, and conductivity measurements, suggesting coordination through nitrogen and sulfur or oxygen atoms in the ligands (S. A. Shaker, 2011).

Biological Activity

Studies on substituted pyridines and purines containing 2,4-thiazolidinedione have shown their effect on triglyceride accumulation in cells and hypoglycemic and hypolipidemic activity in animal models, indicating potential for further pharmacological exploration (Bok Young Kim et al., 2004).

Interaction Studies

Research into the topology of interaction patterns in pharmaceutically relevant polymorphs of methylxanthines, including 1,3,7-trimethylxanthine, highlights the multifaceted therapeutic potential of these compounds. Experimental and computational studies have provided insights into the ability of these molecules to form intra- and intermolecular interactions, crucial for understanding their pharmacological effects (J. Latosińska et al., 2014).

Antioxidant Activity

The synthesis of pyrimido [4,5-d] pyrimidine derivatives has been explored for their potential as antioxidant agents, highlighting the versatility of purine-derived compounds in contributing to bioactive research. Optimization of reaction conditions has led to derivatives with promising antioxidant activities, demonstrating the chemical adaptability and potential health-related applications of these compounds (A. Cahyana et al., 2020).

properties

IUPAC Name

1,3,7-trimethyl-8-(pyridin-2-ylmethylsulfanyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2S/c1-17-10-11(18(2)14(21)19(3)12(10)20)16-13(17)22-8-9-6-4-5-7-15-9/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUKPSLOIJJNDAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C1SCC3=CC=CC=N3)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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